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Compound of Interest

Compound Name:
Methyl 5-bromo-2-

(difluoromethoxy)benzoate

Cat. No.: B1461929 Get Quote

Methyl 5-bromo-2-(difluoromethoxy)benzoate (CAS No. 1131587-78-4) is an aromatic ester

of significant interest in the field of medicinal chemistry.[1][2] Its value lies in the unique

combination of three synthetically versatile functional groups on a single benzene scaffold: a

bromine atom, a methyl ester, and a difluoromethoxy group.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance

critical pharmacological properties.[3] The difluoromethoxy (-OCF₂H) group, in particular, is a

fascinating bioisostere for hydroxyl (-OH) or thiol (-SH) groups. It acts as a lipophilic hydrogen

bond donor, which can improve a molecule's binding affinity to target proteins and enhance its

metabolic stability, thereby increasing its in-vivo half-life.[4][5] The bromine atom and the

methyl ester provide orthogonal synthetic handles for further molecular elaboration, making this

compound a powerful intermediate for building complex drug-like molecules.[3]

Physicochemical and Safety Profile
A clear understanding of a compound's properties is foundational to its effective use in a

research setting.

Key Properties
The essential physicochemical data for Methyl 5-bromo-2-(difluoromethoxy)benzoate are

summarized below.
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Property Value Source(s)

CAS Number 1131587-78-4 [1][2]

Molecular Formula C₉H₇BrF₂O₃ [1][2]

Molecular Weight 281.05 g/mol [1][2]

Physical Form Solid [2]

Purity ≥96% (Typical) [2]

InChI Key
UBPSOKPHMMEARW-

UHFFFAOYSA-N
[2]

Predicted Spectroscopic Data
While experimental spectra are not publicly available, a prediction of the ¹H and ¹³C NMR

chemical shifts can be made based on established principles of NMR spectroscopy.[6] The

electron-withdrawing nature of the ester, bromine, and difluoromethoxy groups will significantly

influence the electronic environment of the aromatic protons and carbons.

¹H NMR: The spectrum is expected to show three signals in the aromatic region,

corresponding to the three protons on the benzene ring. The difluoromethoxy group will

present as a triplet due to coupling with the two fluorine atoms. The methyl ester will appear

as a singlet in the upfield region.

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon of the -OCF₂H

group will appear as a triplet due to one-bond coupling with the fluorine atoms. The carbonyl

carbon of the ester will be the most downfield signal.

Safety and Handling
This compound is classified as a warning-level hazard.[2] Proper handling is essential to

ensure laboratory safety.
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Hazard Class GHS Pictogram Hazard Statements
Precautionary
Statements

Acute Toxicity / Irritant
GHS07 (Exclamation

Mark)

H302, H315, H319,

H332, H335

P261, P280,

P305+P351+P338

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Storage Recommendation: Store in a tightly sealed container in a cool, dry, and well-ventilated

area.[2][7]

Synthesis and Mechanistic Rationale
The most direct synthesis of Methyl 5-bromo-2-(difluoromethoxy)benzoate involves the

difluoromethylation of its phenolic precursor, Methyl 5-bromo-2-hydroxybenzoate.[1]

Experimental Protocol: O-Difluoromethylation
This protocol details the synthesis via a nucleophilic substitution reaction.

Starting Materials:

Methyl 5-bromo-2-hydroxybenzoate (CAS: 4068-76-2)
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Ethyl 2-bromo-2,2-difluoroacetate (CAS: 667-27-6)

Potassium Carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Procedure:

To a solution of Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous DMF, add

potassium carbonate (1.5 eq).

Stir the resulting suspension at room temperature for 15 minutes.

Add Ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) dropwise to the mixture.

Heat the reaction mixture to 80 °C and maintain for 24 hours, monitoring by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and quench with water.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude residue via flash column chromatography to yield the final product.

Causality and Experimental Choices
Base (K₂CO₃): Potassium carbonate is a mild inorganic base. Its primary role is to

deprotonate the phenolic hydroxyl group of Methyl 5-bromo-2-hydroxybenzoate, forming a

more nucleophilic phenoxide ion. This activation is critical for the subsequent nucleophilic

attack.

Solvent (DMF): DMF is a polar aprotic solvent. It effectively solvates the potassium cation,

leaving the phenoxide anion relatively "naked" and highly reactive. Its high boiling point is

also suitable for the elevated reaction temperature.
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Reagent (Ethyl 2-bromo-2,2-difluoroacetate): This reagent serves as the source of the

difluoromethyl group. The initial product of the nucleophilic substitution is an intermediate

which subsequently undergoes hydrolysis and decarboxylation under the reaction conditions

to yield the desired difluoromethoxy ether.

Temperature (80 °C): The elevated temperature provides the necessary activation energy for

the SₙAr (Nucleophilic Aromatic Substitution) or related substitution mechanism to proceed at

a reasonable rate.
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Reaction Setup
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Final Product:
Methyl 5-bromo-2-

(difluoromethoxy)benzoate
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Caption: Workflow for the synthesis of Methyl 5-bromo-2-(difluoromethoxy)benzoate.
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Chemical Reactivity and Synthetic Utility
The true power of this molecule lies in its capacity for diverse chemical transformations,

enabling the rapid construction of compound libraries for high-throughput screening.

The Difluoromethoxy Group: A Bioisosteric Mimic
The -OCF₂H group is a moderate electron-withdrawing substituent, influencing the reactivity of

the aromatic ring. Its key value is in modulating the physicochemical properties of a lead

compound. It can increase lipophilicity, which aids in cell membrane penetration, and can

enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3][5]

The Bromine Handle: Gateway to Complexity
The bromine atom at the C-5 position is a versatile functional group for carbon-carbon and

carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling

reactions.[3] This allows for the introduction of a wide array of substituents, a critical step in

structure-activity relationship (SAR) studies.

Common Transformations:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds (e.g.,

introducing aryl or alkyl groups).

Stille Coupling: Reaction with organostannanes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Caption: Key synthetic transformations of Methyl 5-bromo-2-(difluoromethoxy)benzoate.

The Ester Group: A Modifiable Moiety
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted

into a variety of amides. These modifications are crucial for altering solubility, bioavailability,

and for introducing new interaction points for receptor binding.[8]

Conclusion
Methyl 5-bromo-2-(difluoromethoxy)benzoate is more than a simple chemical reagent; it is a

strategically designed platform for innovation in drug discovery. Its trifunctional nature provides

a robust and flexible starting point for the synthesis of novel chemical entities. The

difluoromethoxy group offers a proven method for enhancing drug-like properties, while the

bromo and ester functionalities serve as reliable points for diversification. A thorough

understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, empowers

researchers to fully leverage its potential in the quest for new and more effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.chemicalbook.com/synthesis/methyl-5-bromo-2-difluoromethoxy-benzoate.htm
https://www.chemicalbook.com/synthesis/methyl-5-bromo-2-difluoromethoxy-benzoate.htm
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh2d6f87cf?context=bbe
https://www.nbinno.com/article/other-organic-chemicals/the-significance-of-fluorinated-aromatic-intermediates-a-focus-on-1-bromo-3-difluoromethoxy-benzene-ou
https://pmc.ncbi.nlm.nih.gov/articles/PMC6943576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6943576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7001783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7001783/
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://sites.rowan.edu/facilities/_docs/chemical-compatibility-segregation-and-storage-table-12-2-21.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/the-crucial-role-of-5-bromo-2-fluorobenzoic-acid-in-modern-drug-discovery-hs
https://www.benchchem.com/product/b1461929#cas-number-for-methyl-5-bromo-2-difluoromethoxy-benzoate
https://www.benchchem.com/product/b1461929#cas-number-for-methyl-5-bromo-2-difluoromethoxy-benzoate
https://www.benchchem.com/product/b1461929#cas-number-for-methyl-5-bromo-2-difluoromethoxy-benzoate
https://www.benchchem.com/product/b1461929#cas-number-for-methyl-5-bromo-2-difluoromethoxy-benzoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1461929?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

